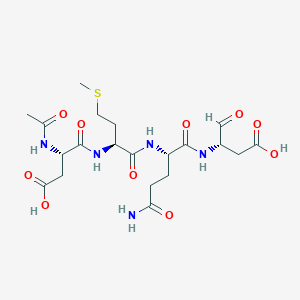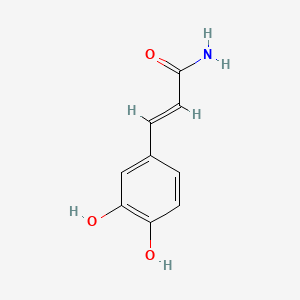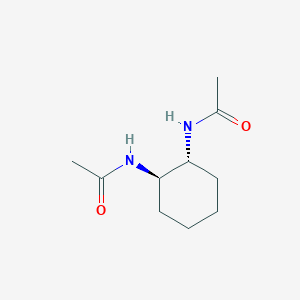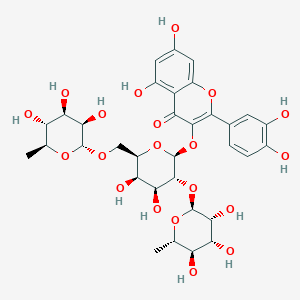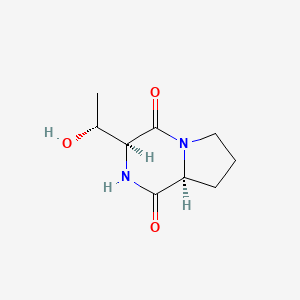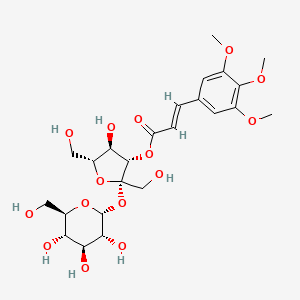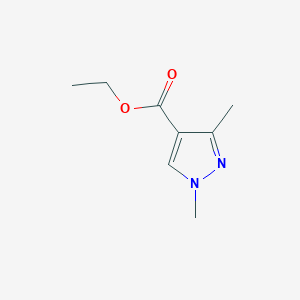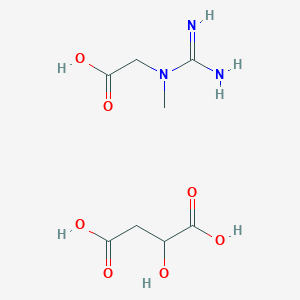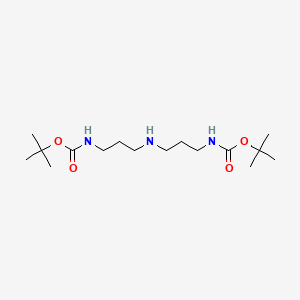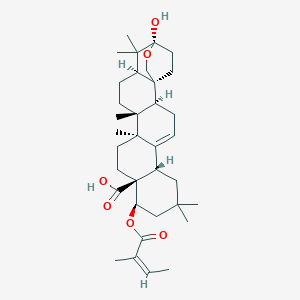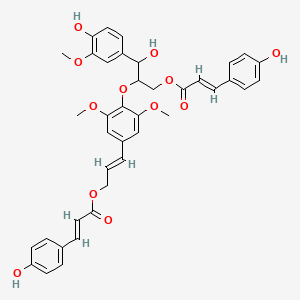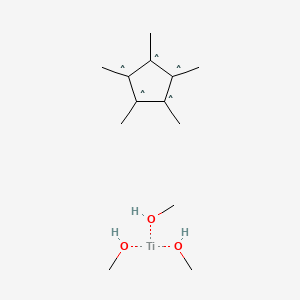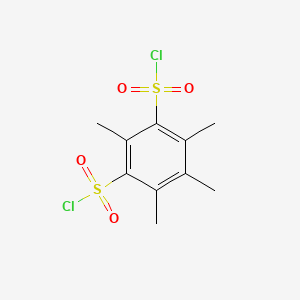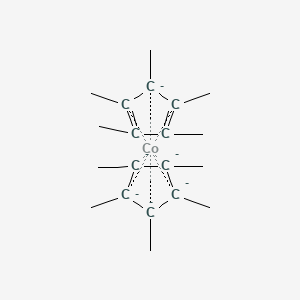
Cobaltocene,decamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobaltocene,decamethyl- can be synthesized through the reaction of cobalt(II) chloride with pentamethylcyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for bis(pentamethylcyclopentadienyl)cobalt are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with adjustments for scale and efficiency. The use of cobalt(II) chloride and pentamethylcyclopentadienyl sodium remains central to the process .
Análisis De Reacciones Químicas
Types of Reactions
Cobaltocene,decamethyl- undergoes various types of reactions, including:
Oxidation: It can be oxidized to form bis(pentamethylcyclopentadienyl)cobalt(III) compounds.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with bis(pentamethylcyclopentadienyl)cobalt include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include bis(pentamethylcyclopentadienyl)cobalt(III) compounds and reduced graphene oxide .
Aplicaciones Científicas De Investigación
Cobaltocene,decamethyl- has a wide range of scientific research applications:
Biology: Its electron-donating properties make it useful in various biochemical studies.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential medical applications.
Mecanismo De Acción
The mechanism by which bis(pentamethylcyclopentadienyl)cobalt exerts its effects is primarily through its electron-donating properties. It improves charge injection and transport in electronic devices by lowering the energy barrier for electron transfer . The molecular targets and pathways involved include interactions with semiconductor materials and the formation of stable charge-transfer complexes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)cobalt (cobaltocene): Similar in structure but lacks the methyl groups on the cyclopentadienyl rings.
Bis(pentamethylcyclopentadienyl)iron (decamethylferrocene): Similar in structure but contains iron instead of cobalt.
Bis(pentamethylcyclopentadienyl)nickel: Another similar compound with nickel as the central metal.
Uniqueness
Cobaltocene,decamethyl- is unique due to its low solid-state ionization energy, making it a more efficient electron donor compared to its analogs . This property enhances its performance in electronic applications, particularly in improving charge injection and transport .
Propiedades
Fórmula molecular |
C20H30Co-6 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
cobalt;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H15.Co/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |
Clave InChI |
CFRWJIYCJRVUSG-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


